Diethyl 5,5'-(1,3-dioxolane-2,2-diyl)dipentanoate
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Overview
Description
Diethyl 5,5’-(1,3-dioxolane-2,2-diyl)dipentanoate is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is known for its unique chemical structure and properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5,5’-(1,3-dioxolane-2,2-diyl)dipentanoate typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol. This reaction is catalyzed by acids such as p-toluenesulfonic acid or Lewis acids like zinc chloride. The reaction is carried out under reflux conditions, often in the presence of a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of diethyl 5,5’-(1,3-dioxolane-2,2-diyl)dipentanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5,5’-(1,3-dioxolane-2,2-diyl)dipentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or aldehydes.
Substitution: Ester derivatives or amides.
Scientific Research Applications
Diethyl 5,5’-(1,3-dioxolane-2,2-diyl)dipentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 5,5’-(1,3-dioxolane-2,2-diyl)dipentanoate involves its interaction with various molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions at specific sites in a molecule. Additionally, the ester functional groups can undergo hydrolysis, releasing the active components that interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar ring structure but without the ester functional groups.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
2,2-Dimethyl-1,3-dioxolane: A derivative with methyl groups at the 2-position, offering different steric and electronic properties.
Uniqueness
Diethyl 5,5’-(1,3-dioxolane-2,2-diyl)dipentanoate is unique due to its combination of the dioxolane ring and ester functional groups, which provide a versatile platform for various chemical transformations and applications. Its ability to act as a protecting group and its potential in pharmaceutical synthesis make it a valuable compound in both research and industry .
Properties
CAS No. |
116288-10-9 |
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Molecular Formula |
C17H30O6 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 5-[2-(5-ethoxy-5-oxopentyl)-1,3-dioxolan-2-yl]pentanoate |
InChI |
InChI=1S/C17H30O6/c1-3-20-15(18)9-5-7-11-17(22-13-14-23-17)12-8-6-10-16(19)21-4-2/h3-14H2,1-2H3 |
InChI Key |
PJXNZFJTJRORFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC1(OCCO1)CCCCC(=O)OCC |
Origin of Product |
United States |
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